Product packaging for 6-Seleno-2'-deoxyguanosine(Cat. No.:CAS No. 37025-79-9)

6-Seleno-2'-deoxyguanosine

Cat. No.: B1230958
CAS No.: 37025-79-9
M. Wt: 329.2 g/mol
InChI Key: AFVLAFVHSLFJAH-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Seleno-2'-deoxyguanosine (SedG) is a minimally modified nucleoside analog developed through a selenium-atom-specific modification (SAM), where the 6-oxygen atom of native 2'-deoxyguanosine is replaced with selenium . This single-atom alteration confers novel optical properties, making it the first known fluorescent nucleoside created by such a minimal change . Unlike natural, non-fluorescent nucleosides, SedG is bright yellow and exhibits strong pH-dependent UV-Vis absorption and fluorescence in aqueous solutions, with maximum fluorescence observed at physiological pH . Its fluorescent behavior is also sensitive to environmental polarity, showing noticeable emission in non-aqueous solutions . The primary research value of SedG lies in its role as a fluorescent molecular probe with minimal structural perturbation. It is particularly valuable for investigating nucleoside interactions with proteins, especially in the study of the structure and dynamics of membrane-transporter proteins . The fluorescence emission of SedG at approximately 390 nm is red-shifted from the emission range of most proteins, making it an excellent chromophore for probing protein-nucleic acid interactions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5O3Se B1230958 6-Seleno-2'-deoxyguanosine CAS No. 37025-79-9

Properties

CAS No.

37025-79-9

Molecular Formula

C10H12N5O3Se

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C10H12N5O3Se/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1

InChI Key

AFVLAFVHSLFJAH-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3[Se])N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3[Se])N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3[Se])N)CO)O

Synonyms

2'-deoxy-6-selenoguanosine
6-seleno-2'-deoxyguanosine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Seleno 2 Deoxyguanosine

Strategies for Site-Specific Selenium Incorporation at the C6 Position of Deoxyguanosine

The introduction of a selenium atom at the C6 position of deoxyguanosine requires a strategic synthetic approach to achieve site-specificity and to ensure compatibility with subsequent oligonucleotide synthesis.

Chemical Synthesis of 6-Seleno-2'-deoxyguanosine (SedG)

A straightforward method for the synthesis of this compound (SedG) has been developed, involving the selective replacement of the 6-oxygen atom of deoxyguanosine with selenium. nih.gov The synthesis starts from a protected deoxyguanosine derivative, 5′-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine. nih.gov

The synthetic scheme involves two main deprotection steps. First, the 5'-dimethoxytrityl (DMTr) group is removed using an acidic solution, such as 80% acetic acid, at room temperature. nih.gov This is followed by the removal of the cyanoethyl (CE) and the (4-tert-butyl-phenoxy)acetyl (t-BPAc) protecting groups under ultra-mild basic conditions, typically using 0.05 M potassium carbonate in methanol (B129727). nih.gov This two-step process yields the final product, this compound. nih.gov The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Table 1: Synthesis Steps for this compound (SedG)

StepReagents and ConditionsProtecting Group RemovedProduct
180% acetic acid, 25 °C, 1 h5'-DMTr2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine
20.05 M K₂CO₃ in methanol, 25 °C, 2 h2-cyanoethyl and (4-tert-butyl-phenoxy)acetylThis compound (SedG)

Development of this compound Phosphoramidite (B1245037) Building Blocks

For the incorporation of SedG into synthetic oligonucleotides using automated solid-phase synthesis, a phosphoramidite derivative is essential. The development of a stable and efficient this compound phosphoramidite building block has been a key advancement.

The synthesis of the 6-Se-deoxyguanosine phosphoramidite involves the protection of the 6-seleno functionality to prevent unwanted side reactions during oligonucleotide synthesis. The 2-cyanoethyl group is utilized for this purpose. scienceopen.com To avoid deselenization, which can occur under the strong basic conditions typically used for nucleobase deprotection, an ultramild protecting group, (4-tert-butyl-phenoxy)acetyl, is used for the exocyclic amino group of guanine (B1146940). scienceopen.com The protected 6-Se-deoxyguanosine derivative is then converted to the corresponding phosphoramidite in a satisfactory yield. scienceopen.com This phosphoramidite is designed to be compatible with ultramild deprotection conditions. scienceopen.com

Incorporation of this compound into Oligonucleotides

The availability of the SedG phosphoramidite has enabled its incorporation into both DNA and RNA strands, paving the way for detailed structural and functional analyses.

Solid-Phase Synthesis Protocols for Se-DNA and Se-RNA

The incorporation of this compound into oligonucleotides is achieved through standard automated solid-phase synthesis using phosphoramidite chemistry. scienceopen.comconcordia.ca The process involves a cycle of four chemical reactions: deblocking, coupling, capping, and oxidation. wenzhanglab.commdpi.com

The 6-Se-G derivatized oligonucleotides are prepared using ultramild CE phosphoramidites for the standard bases (dA, dC, and dG) in conjunction with the SedG phosphoramidite. scienceopen.com The coupling reaction is carried out using an activator such as 5-(benzylmercapto)-1H-tetrazole (BTT). scienceopen.com A key feature of this protocol is the use of ultramild deprotection conditions to cleave the oligonucleotide from the solid support and remove all protecting groups. This is typically achieved by treating the solid support with a solution of 0.05 M potassium carbonate in anhydrous methanol overnight at room temperature. scienceopen.com This gentle deprotection is crucial to prevent the loss of the selenium atom. scienceopen.com The coupling yield for the incorporation of the 6-Se-deoxyguanosine phosphoramidite is reported to be over 97%. scienceopen.com

Table 2: Key Parameters for Solid-Phase Synthesis of Se-G DNA

ParameterCondition
Phosphoramidite Concentration0.1 M in acetonitrile
Activator0.325 M BTT
Cleavage and Deprotection0.05 M K₂CO₃ in anhydrous methanol, room temperature, overnight
Coupling Yield>97%

Enzymatic Synthesis of Se-Modified Nucleic Acids (referencing general approach, not specific to SedG)

While chemical synthesis is the primary method for incorporating SedG, enzymatic approaches for the synthesis of selenium-modified nucleic acids have also been explored, although not specifically detailed for SedG. The general strategy involves the use of modified nucleoside triphosphates as substrates for DNA or RNA polymerases. uni-konstanz.degsu.edu For instance, the enzymatic synthesis of 2'-methylseleno-modified RNA has been demonstrated using mutants of T7 RNA polymerase that can incorporate 2'-methylseleno-2'-deoxyribonucleoside triphosphates into RNA. uni-konstanz.de This enzymatic approach offers a potential route for the preparation of longer selenium-modified nucleic acid sequences that are challenging to produce by chemical synthesis. uni-konstanz.de

Chemical Stability of this compound Modifications in Nucleic Acid Constructs

The stability of the selenium modification within the nucleic acid is critical for its use in structural and functional studies. Research has shown that the 6-Se modification on guanosine (B1672433) is relatively stable. scienceopen.comnih.gov Oligonucleotides containing 6-Se-deoxyguanosine are stable in water and at elevated temperatures. scienceopen.com The selenium derivatization is well-tolerated within various nucleic acid structures, including duplexes, bulges, and wobble base pairs. nih.gov The use of ultramild deprotection conditions during solid-phase synthesis is a key factor in preserving the integrity of the selenium modification. scienceopen.com

Stability under Aqueous Conditions and Elevated Temperatures

The stability of this compound (SedG) is a critical factor for its application in biochemical and structural studies. Research indicates that the selenium modification at the 6-position of guanine is relatively stable in aqueous solutions and at elevated temperatures. nih.govscienceopen.comresearchgate.net This stability allows for its incorporation into DNA oligonucleotides via solid-phase synthesis and subsequent experimental manipulation without significant degradation. nih.govscienceopen.com

The UV absorption profile of SedG is notably influenced by the pH of its aqueous environment, a characteristic not observed in its native counterpart, 2'-deoxyguanosine (B1662781). nih.gov The compound is also fluorescent at physiological pH, with its fluorescence being pH-dependent. nih.gov This indicates that the core structure is stable across a range of pH values, allowing for these distinct optical properties to be observed. nih.gov

To quantitatively assess its thermal stability, experiments have been conducted on DNA oligonucleotides containing the SedG modification. In one study, a DNA strand containing this compound was dissolved in a phosphate (B84403) buffer and subjected to heating. The integrity of the compound was monitored by High-Performance Liquid Chromatography (HPLC). The results demonstrated the compound's resilience to thermal stress under these conditions. researchgate.net

Experimental ConditionCompoundBuffer/SolventResultReference
Heating at 60°C for 1 hour5′-DMT-d(GAATCA-SeG-GTGTC)-3′100 mM phosphate buffer (pH 7.6)No significant degradation observed via HPLC analysis researchgate.net
pH Titration (pH 4-12)This compound10 mM sodium phosphate bufferStructurally stable, exhibiting pH-dependent UV absorption and fluorescence nih.gov

Considerations for Oxidation in Biological-Mimicking Environments

In biological systems, nucleic acids are exposed to various endogenous and exogenous oxidizing agents, collectively known as reactive oxygen species (ROS), which include superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov Among the canonical nucleosides, 2'-deoxyguanosine is the most susceptible to oxidation. nih.gov Consequently, the oxidation potential of its selenium-containing analog, this compound, is a significant consideration.

Studies on the closely related compound 6-selenoguanosine (B1233514) in aqueous solutions have provided insight into its oxidative degradation pathway. nih.gov This research found that the degradation process is dependent on the presence of oxygen and proceeds via an autoxidation mechanism. nih.gov The proposed pathway involves the initial oxidation of 6-selenoguanosine to a diselenide intermediate. This intermediate is unstable in the presence of oxygen and further degrades to produce a selenide (B1212193) and elemental selenium. nih.gov This degradation pathway is noted to be distinct from that of analogous sulfur-containing compounds. nih.gov

Given that 2'-deoxyguanosine is readily oxidized, often forming lesions like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo), it is plausible that this compound would also be susceptible to attack by ROS in a biological-mimicking environment. nih.govmdpi.com The selenium atom, being more easily oxidized than oxygen or sulfur, likely represents a primary site for oxidative modification. Theoretical studies on this compound in aqueous solution suggest that upon electronic excitation, the molecule can decay to a triplet state, which may then react with molecular oxygen, providing a potential mechanism for the initiation of the oxidative process. acs.org

Compound StudiedEnvironmentKey Findings on Oxidative PathwayReference
6-selenoguanosineAqueous buffer systemsDegradation requires oxygen (autoxidation). Proceeds via a diselenide intermediate, which then produces a selenide and metallic selenium. nih.gov

Spectroscopic Characterization and Photophysical Properties of 6 Seleno 2 Deoxyguanosine

Ultraviolet-Visible Absorption Spectra and Chromophoric Shifts

The introduction of a selenium atom into the 2'-deoxyguanosine (B1662781) structure at the 6-position dramatically alters its electronic properties, resulting in significant chromophoric shifts observable in its Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.govnih.gov Native 2'-deoxyguanosine is colorless and exhibits a primary absorption maximum (λmax) around 254 nm. nih.gov In stark contrast, 6-Seleno-2'-deoxyguanosine (6-Se-dG) is a bright yellow compound with a strong absorption band that is red-shifted by over 100 nm, showing a λmax at approximately 357 nm in aqueous solutions under neutral and acidic conditions. nih.govoup.com This substantial bathochromic shift is a direct consequence of the selenium atom's influence on the electron delocalization within the purine (B94841) ring system. nih.gov

The absorption profile of 6-Se-dG is also highly sensitive to the pH of the solution. nih.govnih.gov In basic conditions (pH > 7.57), the absorption maximum shifts to a shorter wavelength of around 330 nm. nih.gov This pH-dependent behavior is attributed to the deprotonation of the seleno-nucleobase. nih.gov

When compared to its sulfur-containing counterpart, 6-thioguanine (B1684491) (6-tGua), 6-selenoguanine (B1239940) (6-SeGua) exhibits a further red-shift. The UVA absorption maximum for 6-tGua is found at 341 nm, meaning the selenium substitution pushes the absorption 16 nm further into the longer wavelengths, broadening the absorption profile. nsf.gov

Compoundλmax (nm) in WaterAppearanceReference
2'-deoxyguanosine (dG)254Colorless nih.gov
6-Thio-2'-deoxyguanosine (6-tGua)341Colorless oup.comnsf.gov
This compound (6-Se-dG)357Yellow nih.gov

Intrinsic Fluorescence Emission Characteristics

A remarkable consequence of the selenium-for-oxygen substitution is the induction of fluorescence. nih.gov Unlike native deoxyguanosine, which is considered non-fluorescent under physiological conditions, 6-Se-dG displays significant intrinsic fluorescence. nih.gov In aqueous solution at physiological pH, it exhibits a fluorescence emission maximum (λem) at approximately 390 nm when excited at 305 nm (λex). nih.gov

Interestingly, the excitation spectrum of 6-Se-dG (with a maximum at 305 nm) is markedly different from its UV-Vis absorption spectrum (with a maximum at 357 nm). nih.gov No fluorescence is observed when exciting at its absorption maximum (around 360 nm), which may be due to fluorescence quenching by water molecules at that excitation wavelength. nih.gov This large Stokes shift and unique excitation profile are distinguishing features of this modified nucleoside.

pH-Dependent Fluorescence Behavior

The fluorescence of 6-Se-dG is strongly modulated by the pH of its aqueous environment. nih.govnih.gov The fluorescence intensity reaches its peak at a pH of 6.0. nih.gov Under strongly acidic conditions (pH 1-2), the compound becomes practically non-fluorescent, a phenomenon attributed to the protonation of the 2-amino group on the purine ring. nih.gov Conversely, at pH values above 7.57, which leads to the deprotonation of the seleno-nucleobase, the fluorescence intensity also diminishes. nih.gov This sensitivity suggests that the charge state of the nucleobase plays a critical role in its fluorescent properties by altering the electron delocalization. nih.gov This behavior contrasts sharply with native deoxyguanosine, which only exhibits weak fluorescence under highly acidic conditions (pH ≈ 1.0). nih.gov

Sensitivity of Fluorescence to Solvent Polarity and Local Environment

The fluorescence of 6-Se-dG is also notably sensitive to changes in its local environment, particularly solvent polarity. nih.govnih.gov The compound shows noticeable fluorescence in non-aqueous, organic solvents, with emission characteristics that differ from those in water. nih.gov For instance, in isopropanol, the emission maximum is observed at 395 nm with an excitation maximum that is slightly red-shifted to 320 nm. nih.gov This solvatochromism, or change in color and fluorescence with solvent polarity, is likely due to different ground-state interactions between the 6-Se-dG molecule and the surrounding solvent molecules. nih.gov This property makes 6-Se-dG a potentially valuable probe for studying changes in local environments, such as within the active sites of proteins or in nucleic acid structures. nih.govnih.gov

Time-Resolved Spectroscopic Studies of Excited-State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, have been employed to investigate the ultrafast photophysical processes that occur in 6-selenoguanine (the chromophore of 6-Se-dG) following light absorption. nsf.govkiku.dk These studies reveal that the substitution with the heavy selenium atom has a profound effect on the excited-state decay pathways.

Upon excitation, 6-selenoguanine exhibits a remarkable enhancement in the rate of intersystem crossing (ISC), the process by which the molecule transitions from a singlet excited state to a triplet excited state. nsf.govkiku.dkacs.org This leads to the very efficient population of the triplet manifold. nsf.govkiku.dk However, the introduction of selenium also dramatically accelerates the decay of this triplet state back to the ground state. nsf.gov The triplet state lifetime of 6-selenoguanine is exceptionally short, decaying approximately 835 times faster than that of its sulfur-containing analog, 6-thioguanine. nsf.govkiku.dk This rapid population and depopulation of the triplet state is a key feature of its excited-state dynamics, representing an extreme example of the classical heavy-atom effect in photochemistry. nsf.gov Dynamical simulations and experimental data have identified decay time constants of approximately 131 fs and 191 fs for the initial deactivation processes. researchgate.net

Quantum Chemical Computations of Electronic States and Optical Transitions

Quantum chemical calculations have provided deep insights into the electronic structure and transitions that govern the observed spectroscopic properties of 6-selenoguanine. acs.orgnih.govacs.org These computational studies, using methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2), align well with experimental findings. acs.org

The calculations confirm that the strong, long-wavelength absorption band observed experimentally around 357 nm corresponds to an electronic transition from the ground state (S₀) to the second singlet excited state (S₂), which has a ¹ππ* character. acs.orgnih.govacs.org The calculated vertical excitation energy for this transition is approximately 3.39 eV (366 nm), in excellent agreement with the experimental value of 3.47 eV (357 nm). acs.org The first singlet excited state (S₁), which lies lower in energy, is identified as a spectroscopically "dark" state of ¹nπ* character, meaning a direct transition to it from the ground state is forbidden. nih.govacs.orgresearchgate.net

The proposed photophysical mechanism following light absorption is as follows:

Initial excitation populates the bright S₂(¹ππ*) state. acs.org

The molecule then undergoes ultrafast internal conversion from the S₂ state to the S₁(¹nπ*) state, a process facilitated by a conical intersection between the potential energy surfaces of the two states. nih.govacs.orgresearchgate.net

From the S₁ state, efficient intersystem crossing occurs, populating the triplet manifold (T₁(³ππ) and T₂(³nπ)). acs.orgnih.govacs.org The large spin-orbit coupling induced by the heavy selenium atom significantly enhances the rate of this singlet-to-triplet transition. kiku.dkacs.org

Furthermore, theoretical calculations have investigated the tautomeric forms of the molecule, predicting that in aqueous solutions, the 6-selenone form is the most stable tautomer. nih.gov

PropertyComputational ValueExperimental ValueReference
S₀ → S₂ Vertical Excitation Energy3.39 eV (366 nm)3.47 eV (357 nm) acs.org
Bright State CharacterS₂(¹ππ)- nih.govacs.org
Dark State CharacterS₁(¹nπ)- nih.govacs.org

Comparative Spectroscopic Analysis with Native Deoxyguanosine and Thio-Analogs

The unique properties of 6-Se-dG are best understood when compared directly with its native and thio-substituted counterparts.

Versus Native Deoxyguanosine (dG):

Absorption: The most striking difference is the >100 nm bathochromic (red) shift in the absorption maximum of 6-Se-dG (357 nm) compared to dG (254 nm). This shift transforms the molecule from colorless (dG) to bright yellow (6-Se-dG). nih.gov

Fluorescence: 6-Se-dG is fluorescent at physiological pH, a property that native dG lacks. nih.gov

Versus 6-Thio-2'-deoxyguanosine (6-tGua):

Absorption: The selenium analog absorbs at a longer wavelength than the thio-analog (357 nm for 6-SeGua vs. 341 nm for 6-tGua). nsf.gov This demonstrates that increasing the atomic weight of the chalcogen at position 6 progressively shifts the absorption towards the visible spectrum.

Excited-State Dynamics: Both thiobases and selenobases are known to efficiently populate their triplet states via intersystem crossing. However, the heavy-atom effect is much more pronounced with selenium. The spin-orbit coupling between the relevant S₁ and T₁ states is nearly five times greater in 6-selenoguanosine (B1233514) than in 6-thioguanosine. nsf.govkiku.dk This leads to faster ISC, but also to a dramatically shorter triplet state lifetime for the selenium compound (835-fold shorter). nsf.govkiku.dk

Property2'-deoxyguanosine (dG)6-Thio-2'-deoxyguanosine (6-tGua)This compound (6-Se-dG)Reference
λmax (nm)~254~341~357 nih.govnsf.gov
Fluorescence (Physiological pH)NoYesYes nih.govmdpi.com
Fluorescence λem (nm)N/A~400-468~390 nih.govmdpi.com
Triplet State LifetimeN/ALongVery Short (835x shorter than 6-tGua) nsf.govkiku.dk

Structural Biology Applications of 6 Seleno 2 Deoxyguanosine

X-ray Crystallography Facilitation via Multiple-Wavelength Anomalous Dispersion (MAD) and Single-Wavelength Anomalous Dispersion (SAD) Phasing

A significant hurdle in X-ray crystallography is the "phase problem," which arises from the loss of phase information during the measurement of diffraction intensities. The introduction of heavy atoms into a biomolecule can help solve this problem through techniques like Multiple-Wavelength Anomalous Dispersion (MAD) and Single-Wavelength Anomalous Dispersion (SAD) phasing. hep.com.cnjenabioscience.com Selenium, with its characteristic K absorption edge at 0.9795 Å, is an excellent anomalous scatterer for these methods. hep.com.cn The incorporation of 6-Seleno-2'-deoxyguanosine provides a site-specific and covalently bound heavy atom, which has proven to be highly effective for phasing.

Enhanced Crystal Growth and Diffraction Quality of Se-Nucleic Acids

A notable advantage of using selenium-modified nucleic acids, including those containing this compound, is the observed improvement in crystallization properties. nih.govsenaresearch.comglenresearch.com

Faster Crystal Growth: Numerous studies have reported that selenium-derivatized DNA and RNA molecules crystallize significantly faster than their native counterparts. hep.com.cnnih.govglenresearch.com For instance, while native DNA might take weeks or even months to form crystals of a reasonable size, Se-modified nucleic acids have been observed to crystallize overnight. nih.govglenresearch.com

Broader Crystallization Conditions: Selenium derivatization often expands the range of buffer and precipitant conditions under which crystals can be obtained. nih.govsenaresearch.comglenresearch.com This increased propensity for crystallization is a significant advantage in screening for suitable crystallization conditions, a process that can be a major bottleneck in structural studies.

Improved Crystal Quality: Crystals grown from selenium-containing nucleic acids frequently exhibit higher diffraction quality, leading to higher resolution structural data. nih.govsenaresearch.comacs.org This is crucial for obtaining a detailed and accurate picture of the nucleic acid structure. For example, a 2'-Se-derivatized DNA structure was determined at a high resolution of 1.28 Å, compared to the 2.0 Å resolution of the native structure. nih.gov

The underlying reasons for this enhanced crystallizability are thought to be related to the altered intermolecular contacts and packing arrangements facilitated by the selenium atom, which can lead to more ordered and stable crystal lattices. nih.gov

Efficiency of Phase Determination in Complex Systems

The utility of this compound extends to the structural determination of complex macromolecular assemblies, such as protein-nucleic acid complexes. oup.comnih.gov

The first structure of a protein-nucleic acid complex to be solved using selenium-derivatized nucleic acids for phasing was that of a ternary complex of Ribonuclease H (RNase H) with a DNA/RNA hybrid containing 6-Se-deoxyguanosine. oup.comnih.govresearchgate.net This achievement demonstrated the "proof of principle" that selenium-modified nucleic acids can be used effectively for MAD phasing in these intricate systems. nih.govresearchgate.net

The process involves collecting diffraction data at multiple X-ray wavelengths around the selenium absorption edge. The differences in the anomalous scattering signal are then used to calculate the phases and ultimately determine the electron density map of the entire complex. nih.gov The successful application in the RNase H complex, a system of significant biological importance, underscores the power and versatility of this approach for tackling challenging structural biology problems. oup.comnih.gov

FeatureNative Nucleic AcidsSelenium-Modified Nucleic Acids
Crystal Growth Time Weeks to months nih.govglenresearch.comOvernight to a few days nih.govglenresearch.com
Crystallization Conditions Narrow range nih.govBroader range nih.govsenaresearch.comglenresearch.com
Diffraction Quality Often lower resolution nih.govOften higher resolution nih.govsenaresearch.comacs.org
Phasing Method Requires heavy-atom soaking or co-crystallizationIntrinsic MAD/SAD phasing hep.com.cn

Structural Insights from this compound-Modified Nucleic Acid Duplexes

Beyond its role in facilitating structure determination, the incorporation of this compound provides a unique probe to investigate the subtle forces that govern nucleic acid structure and recognition.

Analysis of Se-Mediated Hydrogen Bonding Interactions

A key finding from the crystal structure of a DNA/RNA hybrid containing 6-Se-deoxyguanosine was the direct participation of the selenium atom in a hydrogen bond. oup.comnih.govresearchgate.net An Se···H–N hydrogen bond was observed between the selenium atom of 6-Se-deoxyguanosine and an amino group of a neighboring nucleotide. oup.comnih.gov This observation provides direct evidence for the ability of selenium to act as a hydrogen bond acceptor in a biological context.

The formation of this unconventional hydrogen bond offers new perspectives on the flexibility and recognition capabilities of nucleic acid duplexes. oup.comnih.gov It highlights how the introduction of a different atom can subtly alter the landscape of non-covalent interactions that define the precise geometry and stability of the double helix.

Investigation of Base Stacking Effects and Conformational Adaptations

Base stacking is a fundamental force that contributes to the stability of the DNA double helix. arxiv.orgnih.gov The replacement of oxygen with the larger selenium atom at the 6-position of guanine (B1146940) can influence these stacking interactions.

Structural analysis of duplexes containing 6-Se-deoxyguanosine revealed a slight shift of approximately 0.3 Å in the base pair formed between 6-Se-deoxyguanosine and cytosine, compared to a canonical G-C pair. oup.comnih.govresearchgate.net This minor displacement leads to a reduction in the base-stacking interactions, which is consistent with the observed decrease in the thermal stability (melting temperature) of the modified duplexes compared to their native counterparts. oup.com

Overall Conformational Fidelity Compared to Canonical Structures

This high degree of conformational fidelity is crucial, as it ensures that the structural information obtained from selenium-modified nucleic acids is representative of the native structure. oup.com The ability to introduce a powerful phasing tool without significantly altering the global architecture of the nucleic acid is a key reason for the widespread utility of this compound in structural biology.

ParameterObservation in 6-Se-dG Modified DuplexesReference
Se-Mediated Hydrogen Bond Formation of a Se···H–N hydrogen bond. oup.comnih.govresearchgate.net
Base Pair Geometry ~0.3 Å shift in the SeG-C base pair. oup.comnih.govresearchgate.net
Base Stacking Reduced stacking interaction. oup.com
Overall Conformation High fidelity to the canonical structure. oup.comnih.govresearchgate.net

Elucidation of Nucleic Acid-Protein Complex Structures

The replacement of an oxygen atom with selenium in the guanine base of 2'-deoxyguanosine (B1662781) creates a powerful tool for structural biology. This modification, resulting in this compound (6SedG), provides a unique heavy-atom label that facilitates the determination of complex biomolecular structures through X-ray crystallography.

Structural Determination of Ternary Complexes Involving Se-DNA/RNA (e.g., with RNase H)

The incorporation of this compound into DNA oligonucleotides has been instrumental in solving the three-dimensional structures of nucleic acid-protein complexes. A prime example is the structural determination of a ternary complex involving a selenium-modified DNA/RNA hybrid duplex bound to Ribonuclease H (RNase H). oup.comnih.gov

Researchers successfully synthesized DNA strands containing 6SedG and formed a ternary complex with a complementary RNA strand and Bacillus halodurans RNase H. nih.gov The presence of the selenium atom enabled the use of Multi-wavelength Anomalous Diffraction (MAD) phasing, a crystallographic technique that uses the unique X-ray scattering properties of heavy atoms to solve the phase problem, which is a major bottleneck in determining crystal structures. nih.gov This was the first reported case of a protein-nucleic acid complex structure being determined using selenium-derivatized nucleic acids for phasing. nih.govresearchgate.net

Table 1: Crystallographic Data for Native vs. Se-Modified RNase H Ternary Complexes
ComplexPDB IDResolution (Å)Key FeatureReference
Se-DNA/RNA–RNase H3twh1.80Structure determined using MAD phasing from Se-derivatized DNA. nih.govresearchgate.net
Native DNA/RNA–RNase H2g8u2.70Structure of the unmodified, native complex. researchgate.net

Mapping Protein-Nucleic Acid Recognition Sites

The atom-specific placement of selenium in this compound serves as a precise marker for mapping the interaction points between proteins and nucleic acids. oup.comnih.gov Because the selenium atom is significantly heavier than the oxygen it replaces, its position can be located with high accuracy in electron density maps generated from X-ray diffraction data.

In the structural study of the RNase H ternary complex, the well-defined position of the selenium atom helped to delineate the precise recognition interface between the enzyme and the nucleic acid duplex. nih.govresearchgate.net The analysis showed that despite the presence of the bulky selenium atom, the fundamental recognition patterns, such as hydrogen bonding, were largely preserved. The selenium atom itself was observed to participate in a Se-mediated hydrogen bond (Se···H-N). oup.comnih.gov

The ability to introduce this heavy atom at a specific, predetermined site within a DNA or RNA sequence allows researchers to probe the importance of that particular position for protein binding. By comparing the structure and binding affinity of the selenium-modified complex with the native complex, scientists can gain a detailed understanding of how proteins recognize and interact with specific nucleobases, providing a map of the critical contact points that govern the complex's stability and function. nih.govmdpi.comnih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

While X-ray crystallography provides static, solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which often better mimics the physiological environment. The application of NMR to selenium-modified nucleosides, including those related to this compound, offers complementary insights into their conformational preferences.

Selenium possesses an NMR-active isotope, ⁷⁷Se, which can be used as a direct probe for structural characterization. researchgate.net ⁷⁷Se NMR spectroscopy provides information about the local electronic environment of the selenium atom, making it a valuable tool for confirming the successful incorporation of selenium and for characterizing the chemical properties of the modified nucleoside. researchgate.net

Table 2: General NMR Techniques for Analyzing Modified Nucleosides
NMR TechniqueNuclide ObservedInformation GainedReference
Selenium NMR⁷⁷SeDirectly probes the selenium atom's local electronic environment; confirms modification. researchgate.net
Proton NMR¹HDetermines sugar pucker conformation (C2'-endo vs. C3'-endo) via J-coupling analysis; observes imino protons to confirm base pairing. nih.govtandfonline.com
Phosphorus NMR³¹PProbes the nucleic acid backbone conformation. researchgate.netnih.gov

Molecular and Biophysical Effects of 6 Seleno 2 Deoxyguanosine Modification

Thermodynamic Stability of Se-Modified Duplexes (e.g., UV-Melting Studies)

The incorporation of 6-Seleno-2'-deoxyguanosine into DNA duplexes has a discernible impact on their thermodynamic stability, as primarily assessed through UV-melting studies. oup.comnih.gov These studies measure the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.

Research has shown that the substitution of the 6-oxygen with a larger selenium atom can lead to a slight destabilization of the DNA duplex. oup.com This is evidenced by a decrease in the Tm value. For instance, it has been observed that a single 6-S-guanosine modification can lower the Tm by up to approximately 3°C. oup.com The destabilization caused by the 6-selenium modification is attributed to a reduction in base-stacking interactions. oup.com X-ray crystal structure analysis reveals that while the SeG and cytosine (C) form a base pair similar to the natural guanine-cytosine (G-C) pair, the selenium modification causes a shift in the base pair by approximately 0.3 Å. oup.comnih.gov This shift slightly alters the geometry of the duplex, thereby weakening the stacking forces between adjacent base pairs.

Table 1: UV-Melting Temperatures (Tm) of Native and Se-Modified DNA Duplexes

Duplex SequenceModificationTm (°C)ΔTm (°C) per modification
5'-d(GCAG C)-3'/3'-d(CGTC G)-5'Native55.0N/A
5'-d(GCASeGC)-3'/3'-d(CGT C G)-5'Single SeG52.5-2.5
5'-d(SeG CASeGC)-3'/3'-d(C GT C G)-5'Double SeG50.0-2.5

Note: The data in this table is illustrative and based on findings that show a decrease in Tm with SeG incorporation. Actual values can vary depending on the specific sequence and experimental conditions.

Influence on Nucleic Acid Flexibility and Dynamics

However, the presence of the bulky selenium atom does induce localized changes. The aforementioned shift of approximately 0.3 Å in the SeG-C base pair is a direct consequence of accommodating the larger atom. oup.comnih.gov This small structural perturbation can influence the local dynamics of the duplex, potentially affecting how the DNA bends and twists. This altered flexibility can have implications for how the modified DNA interacts with proteins and other molecules. nih.gov Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) approaches have further investigated the dynamics of 6-selenoguanine (B1239940) in both water and within a DNA duplex, providing insights into its excited-state properties and relaxation pathways. acs.org

Interactions with Nucleic Acid Processing Enzymes

The chemical modification of nucleobases can significantly affect their recognition and processing by various enzymes that act on nucleic acids.

Recognition and Activity by Polymerases and Ligases

The ability of DNA and RNA polymerases to incorporate modified nucleotides is crucial for the synthesis of modified nucleic acids. Research has shown that engineered polymerases can be used to incorporate 2'-SeCH3-modified nucleotides into RNA transcripts. uni-konstanz.de While wild-type T7 RNA polymerase may fail to incorporate such modified nucleotides, mutants with specific amino acid substitutions demonstrate a higher tolerance. uni-konstanz.de This indicates that the active sites of these enzymes are sensitive to modifications on the nucleotide, but can be engineered to accept them. Similarly, 5'-N-triphosphates of 5'-amino-2',5'-dideoxyribonucleosides have been shown to be substrates for DNA-dependent DNA polymerase and T4 DNA ligase. plos.orgsemanticscholar.org These findings suggest that polymerases and ligases can recognize and process nucleotides with modifications at various positions, including selenium substitutions, although the efficiency may be altered compared to their natural counterparts.

Resistance to Nuclease Degradation

A significant advantage of modifying nucleic acids is the potential to increase their resistance to degradation by nucleases, which is particularly relevant for therapeutic applications like antisense oligonucleotides (ASOs). osti.govresearchgate.net Studies have shown that selenium modifications can indeed enhance nuclease resistance. For instance, DNA oligonucleotides modified with a 5-methylselenyl group exhibit stronger resistance to serum nucleases compared to unmodified DNA. osti.gov The position of the modification is critical, with modifications closer to the 3'-end providing more effective protection against 3'-exonucleases. osti.gov This increased stability is a key property for the development of more robust nucleic acid-based drugs.

Modulation of RNA Cleavage Activity (e.g., RNase H)

RNase H is an enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid duplex, a key mechanism for antisense therapies. osti.gov The modification of the DNA strand can influence the activity of RNase H. Encouragingly, DNA containing 6-Se-dG, when hybridized to a target RNA, can still facilitate RNA cleavage by RNase H, and in some cases, with enhanced activity. osti.gov This enhancement is thought to be due to local unwinding of the substrate RNA/DNA duplex caused by the selenium modification. osti.gov This demonstrates that the SedG modification is not only compatible with RNase H activity but can also modulate it, a desirable feature for optimizing antisense efficacy.

Probing Nucleoside-Protein and Nucleic Acid-Protein Interactions

The unique properties of this compound make it an excellent probe for studying interactions between nucleosides or nucleic acids and proteins. oup.comnih.gov The introduction of the selenium atom provides a specific, heavy-atom label that can be utilized in X-ray crystallography for phasing, which is a critical step in determining the three-dimensional structure of molecules. oup.comnih.gov A notable success in this area was the crystallization and structure determination of a ternary complex of Se-G-DNA, RNA, and RNase H. oup.comnih.gov This was the first structure of a protein-nucleic acid complex determined using Se-derivatized nucleic acids and multi-wavelength anomalous dispersion (MAD) phasing.

Furthermore, the selenium modification alters the optical properties of the nucleoside. nih.govnih.gov Unlike the native 2'-deoxyguanosine (B1662781), SedG is fluorescent under physiological pH and its UV absorption is sensitive to the pH and polarity of the environment. nih.govnih.gov This fluorescence makes SedG a valuable visual and fluorescent probe for investigating processes such as nucleoside transport across cell membranes and the folding of nucleic acids, as well as for studying nucleic acid-protein interactions with minimal structural perturbation. nih.govnih.gov

Computational and Theoretical Investigations of 6 Seleno 2 Deoxyguanosine

Advanced Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (MM) Simulations

To accurately model the complex behavior of SedG, researchers employ sophisticated computational methods. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been particularly valuable. acs.org In this approach, the electronically significant part of the system, such as the 6-selenoguanine (B1239940) (6SeG) base, is treated with high-level quantum mechanics, while the surrounding environment (solvent molecules or the DNA duplex) is described using classical molecular mechanics force fields. acs.orgresearchgate.net This method allows for a realistic description of the biomolecular environment, capturing the effects of solvation and the structural constraints of the DNA double helix. acs.org

For instance, QM/MM studies have been performed using the multistate complete active space second-order perturbation theory (MS-CASPT2) method to investigate the excited-state properties and relaxation mechanisms of 6SeG in both water and a DNA duplex. acs.orgnih.govnih.gov These simulations involve setting up the system by first performing classical molecular dynamics (MD) simulations to obtain representative structures, which are then used as starting points for the more computationally intensive QM/MM calculations. acs.org Different QM regions can be defined; for example, one model might include only the 6SeG molecule in the QM region (QM1), while another might include the 6SeG paired with a cytosine base (6SeG-Cyt) to explore the effects of hydrogen bonding (QM2). acs.orgresearchgate.net

These advanced simulations have been instrumental in mapping out the potential energy surfaces of the ground and excited states, identifying key structures such as minima, conical intersections, and singlet-triplet crossings that govern the photophysical pathways. nih.govnih.govresearchgate.net

Detailed Analysis of Electronic Structure and Bonding Parameters

Theoretical calculations provide a detailed picture of the electronic structure and bonding within 6-seleno-2'-deoxyguanosine. In its ground state (S0), the 6SeG molecule is nearly planar. acs.org The crucial C=Se bond length has been computed to be approximately 1.790 Å in an aqueous solution, which is slightly shorter than the 1.821 Å predicted for the gas phase. acs.org When incorporated into a DNA duplex, this bond length increases to 1.827 Å, and further to 1.848 Å when explicitly paired with cytosine, highlighting the influence of the molecular environment on its structure. acs.org This C=Se bond is significantly longer than the C=S bond in its thio-counterpart (around 1.650 Å). acs.org

High-level ab initio calculations have also been used to investigate the tautomerism of 6-selenoguanine. nih.gov These studies indicate that the 6-selenol form is the most stable tautomer in the gas phase, while the 6-selenone form is predicted to be more stable in aqueous solutions. nih.gov

Analysis of the frontier molecular orbitals reveals that the substitution of oxygen with selenium significantly impacts the electronic properties. The introduction of selenium leads to a notable decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The selenium atom makes a substantial contribution (around 30%) to the composition of the LUMO, in contrast to the much smaller contribution of oxygen (9%) in guanine (B1146940). mdpi.com This alteration of the electronic structure is fundamental to understanding the modified photophysical and chemical properties of SedG.

Characterization of Excited-State Pathways and Energy Relaxation Mechanisms

Upon absorption of UV light, this compound undergoes a series of rapid transitions between electronic states. Computational studies have been pivotal in mapping these intricate pathways. The primary photo-excitation populates the bright S2(1ππ) state. nih.govacs.org From this state, the molecule rapidly evolves towards a conical intersection with the S1 state (S2/S1), facilitating efficient internal conversion to the lower-lying S1(1nπ) state. acs.orgnih.govnih.gov

The S1 state is characterized as a "dark state" and is a result of an electronic excitation from a nonbonding orbital on the selenium atom (nSe) to a π* antibonding orbital. acs.org From the S1 state, the system can undergo intersystem crossing (ISC) to the triplet manifold. nih.govnih.gov Specifically, it can decay to the T1(3ππ*) state. nih.govnih.gov The molecule can become trapped in this T1 state due to a significant energy barrier to return to the ground state (S0). nih.govnih.gov

Simulations suggest two primary deactivation pathways to populate the triplet states: S2 → T2 and S1 → T1. acs.org The S2(1ππ) → S1(1nπ) → T1(3ππ*) path is considered the most favorable. acs.org The efficiency of these intersystem crossing processes is enhanced by the heavy selenium atom, a phenomenon consistent with the El-Sayed rule. acs.org This efficient population of the triplet state is a key feature that distinguishes SedG from its natural counterpart, guanine, where internal conversion to the ground state is the dominant deactivation channel. acs.org

Plausible Relaxation Pathway of 6SeG in Water. nih.gov
StepTransitionEnergy Change (eV)Key Feature
1UV Absorption-Populates the bright S2 (1πSeπ5) state. nih.gov
2S2 Relaxation-0.17Barrierless evolution to the S2 minimum. nih.gov
3Internal Conversion-Decay to S1 state via S2/S1 conical intersection. nih.gov
4Intersystem Crossing-Decay from S1 to T13Seπ5) state. nih.gov
5Triplet Trapping-Trapped in T1 due to a high energy barrier to the T1/S0 crossing point. nih.gov

Modeling Environmental Effects on Spectroscopic and Structural Properties (e.g., Solvation, DNA Duplex Context)

The surrounding environment significantly modulates the properties of this compound. Computational models have been employed to understand these effects, particularly those of water solvation and incorporation into a DNA duplex.

When moving from the gas phase to an aqueous solution, the computed C=Se bond length of 6SeG shortens from 1.821 Å to 1.790 Å. acs.org The choice of solvation model in calculations is critical. For example, using an implicit solvent model (like PCM) versus an explicit solvent model can lead to differences in calculated excitation energies of up to 0.5 eV, as the explicit model better accounts for the degrees of freedom of the solvent molecules. acs.org The presence of explicit water molecules can also lead to the formation of hydrogen bonds, such as a Se–H–O interaction, which influences the electronic properties and decay dynamics. rsc.org

Furthermore, within the DNA duplex, different orientations of the C=Se group relative to the surrounding bases ("up," "down," and "central") have been modeled. acs.orgnih.govnih.gov The "central" orientation was found to be less favorable for the relaxation pathway, as it requires surmounting a higher energy barrier to reach the S2/S1 conical intersection. nih.govnih.govresearchgate.net

Calculated Vertical Excitation Energies (eV) of 6SeG in Different Environments. acs.org
StateQM1 in DNAQM2 (6SeG-Cyt) in DNAEffect of H-bonding
S11(nSeπ5)2.622.85Destabilization by 0.23 eV
S21Seπ5)3.583.47Stabilization by 0.11 eV
T13Seπ5)2.352.48Destabilization by 0.13 eV
T23(nSeπ5)2.512.80Destabilization by 0.29 eV

Theoretical Comparison of Chalcogen Effects (Oxygen, Sulfur, Selenium) on Guanine Derivatives

Replacing the oxygen atom at the 6-position of guanine with heavier chalcogens like sulfur or selenium dramatically alters the molecule's properties. Theoretical studies provide a systematic way to understand these trends.

A key effect of moving down the chalcogen group from oxygen to sulfur to selenium is the increase in the size of the chalcogen atom. researchgate.net This leads to increased steric repulsion with the adjacent carbon atom, resulting in an elongation of the C=X bond (where X = O, S, Se). mdpi.comresearchgate.net For example, the C=O bond is the shortest, followed by C=S, and then C=Se. mdpi.com

This bond elongation has profound electronic consequences. It weakens the π-interaction in the C=X bond due to reduced pπ-pπ orbital overlap. researchgate.net A crucial result of this is the lowering of the energy of the π*C=X antibonding orbital. researchgate.net This makes the C=X group more electronegative as one moves from oxygen to selenium, a seemingly counterintuitive effect given the decreasing electronegativity of the chalcogen atoms themselves. researchgate.net

Advanced Research Applications and Future Directions for 6 Seleno 2 Deoxyguanosine

Development of Fluorescent Molecular Probes for Non-Invasive Biomolecular Studies

The quest for minimally perturbing fluorescent probes to study the structure and function of nucleic acids in their native environment is a significant challenge in biochemical research. nih.gov Traditional fluorescent labels are often bulky and can disrupt the delicate structures and interactions of DNA and RNA. nih.gov The introduction of 6-Seleno-2'-deoxyguanosine (⁶Se-dG) represents a paradigm shift, offering fluorescence through a single-atom substitution. nih.gov

Unlike its naturally occurring counterpart, 2'-deoxyguanosine (B1662781) (dG), which is non-fluorescent under physiological conditions, ⁶Se-dG exhibits significant, pH-dependent fluorescence. nih.gov This intrinsic fluorescence, a direct result of replacing the C6-oxygen with a selenium atom, allows it to act as a sensitive reporter of its local microenvironment. nih.gov Its emission properties are notably influenced by solvent polarity and pH, making it a valuable tool for investigating nucleic acid interactions with proteins, such as transporter proteins, with minimal structural interference. nih.gov

Property2'-deoxyguanosine (dG)This compound (⁶Se-dG)
Appearance ColorlessBright Yellow nih.gov
Fluorescence (Physiological pH) Non-fluorescent nih.govFluorescent nih.gov
UV Absorption Maximum 254 nm nih.gov357 nm nih.gov
Sensitivity to Environment LowUV absorption and fluorescence are sensitive to pH and solvent polarity. nih.gov

This table summarizes the distinct optical properties of this compound compared to its native analog, highlighting its suitability as a molecular probe.

The development of such probes is crucial for non-invasive studies, enabling real-time monitoring of biomolecular dynamics without the artifacts that can be introduced by larger, more disruptive fluorophores. nih.gov

Design and Engineering of Nucleic Acid-Based Biosensors

Nucleic acid-based biosensors are powerful analytical tools that leverage the high specificity of molecular recognition, such as DNA hybridization or aptamer-target binding, to detect a wide range of analytes including specific gene sequences, proteins, and small molecules. nih.gov These sensors typically consist of a biological recognition element integrated with a signal transducer. The unique fluorescent properties of this compound make it an excellent candidate for the development of advanced optical biosensors.

Incorporating ⁶Se-dG into DNA or RNA probes could lead to "signal-on" or "signal-off" biosensor designs. For instance, a DNA probe containing ⁶Se-dG could be designed to fluoresce upon hybridization with its complementary target sequence due to a change in the local environment. This principle can be applied to detect pathogenic DNA, specific microRNAs associated with diseases, or other biomarkers.

Furthermore, DNAzymes, which are DNA catalysts, often utilize cofactors like hemin (B1673052) to generate a colorimetric or fluorescent signal. nih.gov A ⁶Se-dG-containing DNAzyme could be engineered to modulate its fluorescence upon catalytic activity, providing a direct readout of the reaction. The sensitivity of ⁶Se-dG's fluorescence to its surroundings could be harnessed to create highly responsive biosensors that report on binding events or conformational changes in nucleic acid structures. nih.gov

Biosensor TypePrinciplePotential Role of this compound
Hybridization Probes A single-stranded nucleic acid probe binds to its complementary target sequence. Acts as a built-in fluorescent reporter, where fluorescence intensity changes upon duplex formation.
Aptamer-Based Sensors An aptamer (a short DNA/RNA sequence) folds into a specific 3D structure to bind a target. nih.govServes as a probe whose fluorescence is altered by the conformational change induced by target binding.
DNAzyme Sensors A catalytic DNA sequence performs a specific chemical reaction. nih.govFunctions as a signaling component whose fluorescence is modulated by the catalytic process or binding of a substrate/product.

This table outlines how this compound could be integrated into various nucleic acid-based biosensor platforms.

Integration into DNA/RNA Nanotechnology for Self-Assembly and Novel Structures

DNA nanotechnology utilizes the predictable Watson-Crick base pairing of nucleic acids to construct intricate two- and three-dimensional nanostructures, such as DNA origami and DNA hydrogels. nih.gov These structures have applications in drug delivery, diagnostics, and molecular computing. nih.gov The incorporation of modified nucleosides like this compound can endow these nanostructures with novel functionalities.

Integrating ⁶Se-dG into self-assembling DNA strands could provide a real-time fluorescent readout of the assembly process and the stability of the final structure. The minimal structural perturbation caused by the selenium-for-oxygen substitution is critical, ensuring that the intended folding and assembly of the nanostructure are not disrupted. nih.gov Moreover, the selenium atom itself introduces unique physicochemical properties that could be exploited. For example, selenium's distinct electronic properties could influence the conductivity or catalytic activity of the resulting DNA nanomaterial. These functionalized nanostructures could be used as carriers for therapeutic RNA molecules, with the built-in fluorescence of ⁶Se-dG allowing for tracking and imaging of the delivery vehicle. nih.gov

Exploration in Chemogenetics and Optogenetics Tools

Chemogenetics and optogenetics are cutting-edge techniques that allow for the precise control of cellular activity, particularly in neurons, using genetically engineered receptors and light-sensitive proteins, respectively. nih.goven-journal.org While the direct application of this compound in these fields is still a future prospect, its unique properties suggest intriguing possibilities.

Optogenetics relies on light-sensitive ion channels, like channelrhodopsin, to control neuronal firing with high temporal precision. researchgate.net The inherent photosensitivity of ⁶Se-dG, while currently demonstrated as fluorescence, could be a starting point for designing novel light-responsive nucleic acid tools. For example, one could envision selenium-modified DNA aptamers that change their conformation and binding affinity to a target receptor upon light stimulation, thereby controlling its activity.

Chemogenetics uses designer receptors that are activated only by specific, otherwise inert, small molecules. news-medical.net While a direct role for ⁶Se-dG is less obvious, the broader field of organoselenium chemistry could contribute to the development of novel photoswitchable ligands or tethers for these designer receptors, offering an additional layer of optical control over chemically-induced neuronal modulation. This remains a highly exploratory area that bridges the unique chemistry of selenium with the demands of advanced neurobiological tools.

Potential for Atomic Labeling in Cryo-Electron Microscopy and Mass Spectrometry

High-resolution structural biology techniques like cryo-electron microscopy (cryo-EM) and mass spectrometry are essential for understanding the architecture of large biomolecular complexes. nih.govbiorxiv.org A significant challenge in cryo-EM is the accurate identification and orientation of different components within a large, complex structure. biorxiv.org

The substitution of oxygen with the heavier selenium atom in this compound provides a powerful tool for atomic labeling. Selenium's higher electron density compared to oxygen would make it stand out in a cryo-EM map, acting as a fiducial marker to pinpoint the exact location of the modified nucleobase within a DNA or RNA strand. This specific labeling would be invaluable for docking high-resolution structures into cryo-EM density maps and for understanding the precise interactions of nucleic acids within protein-nucleic acid complexes.

In mass spectrometry, the unique and well-defined isotopic signature of selenium provides a clear signal that is easily distinguishable from the background of atoms typically found in biological molecules (C, H, N, O, P, S). This would facilitate the unambiguous identification and quantification of nucleic acid fragments containing the ⁶Se-dG modification.

AtomAtomic Mass (amu)Atomic Number (Z)Significance for Structural Analysis
Oxygen (O) ~16.008Standard component of biomolecules.
Selenium (Se) ~78.9734Higher electron density provides strong signal in cryo-EM; unique isotopic pattern is easily identified in mass spectrometry.

This table compares oxygen and selenium, illustrating why the latter is a superior atomic label for advanced structural biology techniques.

Synergistic Applications with Other Nucleobase or Backbone Modifications

The true potential of this compound may be realized through its combination with other nucleobase or backbone modifications, creating a synergistic toolkit for constructing highly functionalized nucleic acids. By strategically combining different chemical modifications, researchers can design probes and materials with tailored properties for specific applications.

For instance, the fluorescence of ⁶Se-dG could be paired with nuclease-resistant backbone modifications, such as phosphorothioates, to create highly stable fluorescent probes for in-vivo imaging and sensing applications. nih.gov Another powerful application lies in creating Förster Resonance Energy Transfer (FRET) pairs. By placing ⁶Se-dG in proximity to another fluorescent nucleobase analog with appropriate spectral overlap, it could serve as either a donor or an acceptor. Such FRET probes are exquisitely sensitive to distance changes and can be used to measure the dynamics of DNA bending, protein binding, or enzyme activity with high precision. This combinatorial approach allows for the creation of sophisticated molecular tools that report on multiple parameters simultaneously.

Conclusion and Academic Research Outlook

Synthesis of Key Academic Findings on 6-Seleno-2'-deoxyguanosine

The strategic substitution of the C6-oxygen atom of 2'-deoxyguanosine (B1662781) with a selenium atom yields this compound (⁶Se-dG), a nucleoside analogue with distinctive and advantageous properties. A primary academic finding is the development of straightforward and efficient synthetic routes for ⁶Se-dG. nih.govnih.gov One method involves the use of 5′-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine as a precursor, followed by detritylation and removal of protecting groups under ultra-mild conditions to yield the final compound. nih.gov To facilitate its use in creating modified DNA strands, a phosphoramidite (B1245037) version of 6-Se-2'-deoxyguanosine has also been synthesized. oup.com This process utilizes a 2-cyanoethyl-seleno protecting group for the selenium atom and a (4-tert-butylphenoxy)acetyl (TBPA) group for the exocyclic amine, both of which can be removed under gentle conditions to prevent the sensitive C-Se bond from breaking. oup.com

A significant breakthrough in the study of ⁶Se-dG is the discovery of its unique optical properties. Unlike its natural counterpart, 2'-deoxyguanosine, which is non-fluorescent under physiological conditions, ⁶Se-dG exhibits intrinsic fluorescence. nih.govnih.gov This fluorescence is sensitive to environmental factors such as pH and solvent polarity. nih.govnih.gov The compound is bright yellow and shows a strong UV absorption maximum at 357 nm in water, a considerable red-shift of over 100 nm compared to the native nucleoside. nih.govoup.com This single-atom substitution creates a fluorescent nucleoside with minimal structural perturbation, a novel observation in the field. nih.govnih.gov

Furthermore, research has demonstrated the successful incorporation of ⁶Se-dG into DNA oligonucleotides via solid-phase synthesis. oup.com The resulting selenium-modified DNA (Se-DNA) is also yellow and relatively stable in aqueous solutions, even at elevated temperatures. oup.com Crucially, the selenium atom serves as a powerful tool for X-ray crystallography. Its ability to act as a potent scattering center aids in solving the phase problem, which is a major bottleneck in determining the three-dimensional structures of macromolecules. This has been successfully demonstrated by the crystallization of a ternary complex containing a Se-G-DNA strand, an RNA strand, and the enzyme RNase H. oup.com Early studies also investigated the potential antitumor activities of ⁶Se-dG and related analogues, indicating its potential relevance in medicinal chemistry. acs.orgacs.org

Table 1: Key Research Findings on this compound

Research Area Key Finding Significance Reference(s)
Synthesis Development of a simple, efficient synthesis for ⁶Se-dG and its phosphoramidite. Enables the production and incorporation of the modified nucleoside into DNA for further studies. nih.gov, oup.com
Optical Properties ⁶Se-dG is fluorescent at physiological pH and its absorption/emission is sensitive to pH and solvent polarity. Provides a minimally perturbing, built-in probe for studying nucleic acid structure and dynamics. nih.gov, nih.gov
Structural Biology Successful incorporation into DNA and use as a phasing tool for X-ray crystallography. Facilitates the determination of high-resolution structures of DNA and DNA-protein complexes. oup.com
Biomedical Potential Early studies indicated potential antitumor activity. Suggests a possible role for ⁶Se-dG derivatives as therapeutic agents. acs.org, acs.org

Identification of Remaining Research Questions and Future Theoretical Challenges

Despite the progress, several research questions regarding this compound remain open. A primary area for future investigation is the detailed elucidation of the mechanisms behind its observed biological activities, such as its antitumor effects. acs.orgacs.org Understanding how ⁶Se-dG or its metabolites interact with cellular targets is crucial for any therapeutic development. Further research is needed to explore its substrate fidelity with various DNA polymerases and its effects on DNA repair mechanisms within the cell.

From a theoretical and photophysical perspective, significant challenges remain. While computational studies using quantum mechanics/molecular mechanics (QM/MM) have begun to explore the excited-state properties and relaxation pathways of 6-selenoguanine (B1239940), a more comprehensive understanding is needed. acs.org These studies predict that after light absorption, the molecule relaxes through a series of states, eventually populating a triplet state which becomes trapped. acs.org Future theoretical work should focus on:

Accelerated Relaxation in DNA: Theoretical models suggest that the DNA environment accelerates the relaxation from the initially excited state (S₂) to a lower energy state (S₁). acs.org Further refining these models will provide a more precise picture of the photodynamics of ⁶Se-dG when it is part of a DNA duplex.

Influence of Base Pairing: The hydrogen bonding with a partner cytosine base has been shown to influence the energy levels of the excited states. acs.org A deeper theoretical investigation into how different neighboring bases and DNA conformations modulate the photophysical properties of ⁶Se-dG is warranted.

Triplet State Reactivity: The long-lived triplet state is a key feature of thio- and seleno-bases. acs.org Investigating the reactivity of this triplet state, particularly its potential to generate reactive oxygen species, is essential, as this has implications for both its use as a photosensitizer in photodynamic therapy and its potential phototoxicity.

Another research frontier is the expansion of the chemical toolkit. Synthesizing ⁶Se-dG analogues with different sugar moieties (e.g., ribose to create 6-selenoguanosine (B1233514) for RNA studies) or further base modifications could yield probes with fine-tuned properties for specific applications.

Broader Implications for Nucleic Acid Chemical Biology and Biomedical Sciences

The development and study of this compound carry significant implications for the broader fields of nucleic acid chemical biology and biomedical sciences. The unique properties of this compound position it as a powerful tool and a platform for new therapeutic strategies.

In nucleic acid chemical biology, ⁶Se-dG represents a premier example of a minimally invasive molecular probe. nih.govnih.gov Its intrinsic fluorescence, which is sensitive to the local microenvironment, allows for the real-time study of:

Nucleic Acid-Protein Interactions: The fluorescence of ⁶Se-dG can be used to monitor binding events and conformational changes that occur when proteins, such as polymerases or transcription factors, interact with DNA. nih.govnih.gov

Nucleic Acid Folding and Dynamics: It can serve as a reporter for changes in DNA or RNA structure, such as the formation of G-quadruplexes or other non-canonical structures. nih.gov

Nucleoside Transport: The fluorescent signal can be used to track the movement of the nucleoside across cellular membranes, providing insights into the mechanisms of nucleoside transporter proteins, which are important drug targets. nih.gov

The most impactful implication for structural biology is its application in X-ray crystallography. oup.comresearchgate.net By replacing specific guanosines with ⁶Se-dG, researchers can introduce heavy atoms at defined positions in a DNA or RNA crystal. This "atom-specific mutagenesis" provides a powerful method for solving the phase problem, potentially enabling structure determination for challenging nucleic acid and protein-nucleic acid complexes that have resisted other methods. oup.com

In the biomedical sciences, the selenium atom in ⁶Se-dG opens avenues for therapeutic innovation. Organoselenium compounds are of growing interest in medicinal chemistry for a wide range of applications, including cancer therapy. semanticscholar.orgunav.edu The early findings of antitumor activity for 6-selenoguanosine derivatives suggest that these compounds could be developed as novel chemotherapeutic agents. acs.orgacs.org Their mechanism might involve metabolic conversion into active forms that induce cell death. Furthermore, the photosensitizing properties of related selenonucleobases suggest a potential application in photodynamic therapy, where light could be used to activate the drug at a specific tumor site, minimizing side effects. The study of ⁶Se-dG contributes to the fundamental understanding of how selenium-containing molecules can be designed and utilized for biomedical benefit. unav.edu

Q & A

Q. How is 6-Seleno-2'-deoxyguanosine synthesized, and what are the key reaction conditions to optimize yield and purity?

this compound is synthesized via a two-step process: (i) treatment of 2'-deoxyguanosine with 80% acetic acid at 25°C for 1 hour (yield: 91%), followed by (ii) selenation using 0.05 M K2_2CO3_3 in methanol at 25°C for 2 hours (yield: 42%). Critical parameters include precise temperature control, reagent purity, and reaction time optimization to minimize side products. Post-synthesis purification via column chromatography or HPLC is recommended to isolate the selenated product .

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm selenium incorporation at the C6 position and assess structural integrity.
  • Mass Spectrometry (MS) : For molecular weight validation and purity assessment.
  • UV-Vis Spectroscopy : To analyze electronic transitions, particularly the red-shifted absorbance peak due to selenium’s electron-donating effects.
  • HPLC : For purity quantification and separation of unreacted precursors .

Q. What initial biological assays can assess the oxidative stress implications of this compound?

  • Comet Assay : To detect DNA strand breaks in cells treated with 6-Seleno-dG.
  • 8-OHdG ELISA Comparison : Measure concurrent levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in cellular DNA or urine to compare oxidative stress profiles. Note that ELISA methods may overestimate oxidative damage; chromatographic assays (HPLC-ECD, LC-MS) are preferred for accuracy .

Advanced Research Questions

Q. How does the incorporation of this compound into DNA compare to other oxidative damage markers like 8-OHdG in terms of biological impact?

6-Seleno-dG may induce distinct DNA repair responses compared to 8-OHdG. While 8-OHdG is repaired primarily via base excision repair (BER) pathways, selenium’s redox-active properties could trigger alternative repair mechanisms or direct mutagenesis. Experimental designs should include:

  • Comparative LC-MS/MS Analysis : Quantify repair products (e.g., 8-oxo-dG vs. selenium-adducted nucleotides) in cells exposed to both compounds.
  • Knockout Models : Use BER-deficient cell lines to assess repair pathway specificity .

Q. What experimental designs can elucidate the telomerase-mediated mechanisms of this compound in cancer cells?

Building on studies of 6-thio-dG (a sulfur analog), which is incorporated into telomeres by telomerase, causing dysfunction in cancer cells:

  • Telomerase Activity Assays : Use TRAP (Telomeric Repeat Amplification Protocol) to test if 6-Seleno-dG is a substrate for telomerase.
  • Telomere Length Quantification : Employ qFISH or Southern blotting to measure telomere shortening in treated vs. untreated telomerase-positive cells (e.g., A549 lung cancer cells).
  • In Vivo Xenograft Models : Compare tumor growth inhibition between 6-Seleno-dG and analogs like 6-thio-dG, monitoring telomere dysfunction via γ-H2AX foci staining .

Q. How can researchers address contradictions in oxidative damage data when using this compound as a biomarker?

  • Method Harmonization : Standardize sample collection (e.g., first-morning urine, creatinine-adjusted) and analytical techniques (LC-MS over ELISA) to reduce variability.
  • Inter-laboratory Calibration : Use common calibrants and spiked controls to validate measurements across labs.
  • Longitudinal Studies : Track intra-individual variability (CV ~17–20%) to distinguish biological vs. methodological noise .

Q. What advanced methodologies ensure accurate detection and quantification of this compound in complex biological matrices?

  • Isotope Dilution LC-MS/MS : Use 15^{15}N-labeled or 13^{13}C-labeled internal standards to correct for matrix effects.
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples and remove interfering compounds (e.g., urinary metabolites).
  • Stability Testing : Assess degradation under varying pH and storage conditions to define optimal handling protocols .

Methodological Considerations Table

ParameterRecommendationReference
Synthesis Yield Optimize acetic acid concentration (80%) and reaction time (1–2 hr)
Oxidative Stress Assay Prefer HPLC-ECD over ELISA for 8-OHdG/6-Seleno-dG comparison
Telomerase Specificity Validate using telomerase-negative vs. -positive cell lines
Data Harmonization Use standardized calibrants for cross-study comparability

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